molecular formula C24H29FN2O2 B5891430 N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5891430
M. Wt: 396.5 g/mol
InChI Key: CFRHQJZJJOMPRM-UHFFFAOYSA-N
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Description

N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: This can be done using Friedel-Crafts alkylation or other suitable methods.

    Formation of the Carboxamide Group: This step may involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to more oxidized states.

    Reduction: This may involve the reduction of functional groups to less oxidized states.

    Substitution: This may involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O2/c1-24(2)15-21(20-5-3-4-6-22(20)29-24)26-23(28)18-11-13-27(14-12-18)16-17-7-9-19(25)10-8-17/h3-10,18,21H,11-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRHQJZJJOMPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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